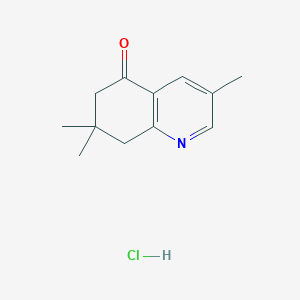![molecular formula C13H8FNO2 B11880277 9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-14-9](/img/structure/B11880277.png)
9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 7-hydroxy-4-methylcoumarin with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to obtain the final product .
Analyse Chemischer Reaktionen
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
9-Fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
7-Acetyl-5H-chromeno[2,3-b]pyridin-5-one: This compound has a similar chromeno-pyridine structure but with an acetyl group instead of a fluorine atom.
5H-chromeno[4,3-b]pyridin-5-one: Another related compound with a different substitution pattern on the chromeno-pyridine core.
The uniqueness of 9-fluoro-7-methyl-5H-chromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62627-14-9 |
|---|---|
Molekularformel |
C13H8FNO2 |
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
9-fluoro-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8FNO2/c1-7-5-9-11(16)8-3-2-4-15-13(8)17-12(9)10(14)6-7/h2-6H,1H3 |
InChI-Schlüssel |
YPJWAJZZUZFDJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B11880200.png)

![5-ethyl-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B11880208.png)







![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)


